molecular formula C10H11F3 B3081290 1-Methyl-4-(3,3,3-trifluoropropyl)benzene CAS No. 1099597-73-5

1-Methyl-4-(3,3,3-trifluoropropyl)benzene

Cat. No. B3081290
CAS RN: 1099597-73-5
M. Wt: 188.19 g/mol
InChI Key: ALHJMSLGDLXEPG-UHFFFAOYSA-N
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Description

1-Methyl-4-(3,3,3-trifluoropropyl)benzene is a specialty product used for proteomics research . It has a molecular formula of C10H11F3 and a molecular weight of 188.19 .

Scientific Research Applications

  • Synthetic Chemistry and Materials Science :

    • 1-Methyl-4-(3,3,3-trifluoropropyl)benzene derivatives are used in synthetic chemistry, particularly in the creation of novel materials with specific properties. For example, the synthesis of half-sandwich ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands shows the versatility of such compounds in creating complexes for catalytic oxidation and transfer hydrogenation (Saleem et al., 2013).
    • The compound also finds application in the synthesis of fluorescent chemo-sensors, like 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, which shows high selectivity and remarkable fluorescence quenching for the detection of picric acid, demonstrating the molecule's potential in sensing technologies (Vishnoi et al., 2015).
  • Molecular Structure Analysis :

    • Advanced molecular structure analysis techniques, like Density Functional Theory (DFT), are employed to study the molecular structural parameters, vibrational frequencies, and other critical properties of 1-Methyl-4-(3,3,3-trifluoropropyl)benzene derivatives. This research is vital in understanding the molecular behavior and designing compounds with desirable properties (Govindasamy & Gunasekaran, 2015).
  • Material Properties and Applications :

    • Research is also directed towards understanding the material properties and potential applications of compounds related to 1-Methyl-4-(3,3,3-trifluoropropyl)benzene. For instance, the synthesis and characterization of Poly methyl(3,3,3-trifluoropropyl)siloxane, a material valued for its superior physical and chemical properties, demonstrate the importance of such compounds in material science (Feng-qiu, 2008).
    • The molecule also serves as a precursor or a part of the synthesis process for creating complex structures and novel materials with applications ranging from catalysis to sensor technology.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3,3,3-trifluoropropyl)benzene is not clear as it is a specialty product used for proteomics research . The mechanism of action would depend on the specific context in which it is used.

properties

IUPAC Name

1-methyl-4-(3,3,3-trifluoropropyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3/c1-8-2-4-9(5-3-8)6-7-10(11,12)13/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHJMSLGDLXEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273172
Record name 1-Methyl-4-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1099597-73-5
Record name 1-Methyl-4-(3,3,3-trifluoropropyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099597-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(3,3,3-trifluoropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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